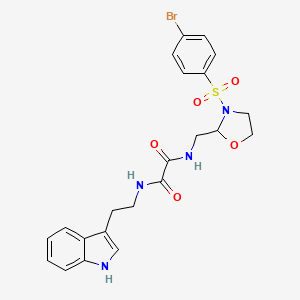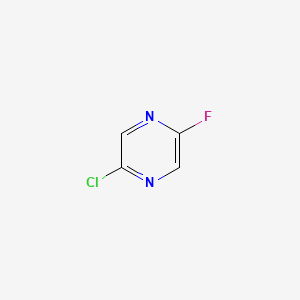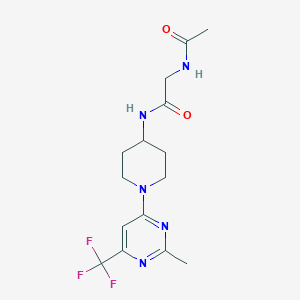![molecular formula C14H10F3N3O2S B2970161 methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 318239-35-9](/img/structure/B2970161.png)
methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. Given the functional groups present in the compound, it could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and more. Unfortunately, specific physical and chemical properties for this compound are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for condensation reactions between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the compound's relevance in facilitating chemical transformations with high efficiency and reusability (Tayebi et al., 2011).
Drug Discovery
Research has focused on the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives, including compounds structurally related to methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate, as cyclooxygenase-2 (COX-2) inhibitors. This includes the development of celecoxib, highlighting the compound's potential in anti-inflammatory drug development (Penning et al., 1997).
Anti-Helicobacter pylori Agents
Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These findings underscore the compound's applicability in developing new antimicrobial agents (Carcanague et al., 2002).
Material Science
The construction of copper metal–organic systems based on paddlewheel SBU through altering the substituent positions of new flexible carboxylate ligands demonstrates the compound's utility in material science, particularly in the design and synthesis of metal-organic frameworks (MOFs) (Dai et al., 2009).
Spectroscopic and Computational Analysis
Quantum mechanical calculations and spectroscopic investigations of related structures provide insights into their molecular properties, such as vibrational frequencies, molecular electrostatic potential, and non-linear optical properties. This research supports the compound's relevance in theoretical and computational chemistry studies (Govindasamy & Gunasekaran, 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c1-20-12(9(7-18)11(19-20)14(15,16)17)23-10-6-4-3-5-8(10)13(21)22-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYZGOWKERBFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)
![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)
![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/no-structure.png)



![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2970093.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)

![1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2970100.png)